Methyl 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylate
CAS No.:
Cat. No.: VC13510278
Molecular Formula: C14H12FNO3
Molecular Weight: 261.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12FNO3 |
|---|---|
| Molecular Weight | 261.25 g/mol |
| IUPAC Name | methyl 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H12FNO3/c1-18-13-6-9(3-4-12(13)15)10-5-11(8-16-7-10)14(17)19-2/h3-8H,1-2H3 |
| Standard InChI Key | QKKAVPGSAWHSPV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)OC)F |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)OC)F |
Introduction
Chemical Identity and Structural Features
Methyl 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylate belongs to the class of fluoropyridine carboxylates, which are widely studied for their bioactivity and utility in agrochemical and pharmaceutical applications. The compound’s structure combines a pyridine core with a 4-fluoro-3-methoxyphenyl substituent and a methyl ester group. Key structural attributes include:
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Molecular Formula: (calculated based on analogous compounds ).
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Molecular Weight: 269.25 g/mol.
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Substituent Effects: The electron-withdrawing fluorine atom and electron-donating methoxy group on the phenyl ring influence electronic distribution, potentially enhancing stability and reactivity .
Synthesis and Manufacturing Considerations
Fluorination Strategies
The synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution (SNAr) or halogen-exchange reactions. For example, methyl 3-nitroisonicotinate undergoes fluorination with -labeled potassium fluoride to yield fluorinated intermediates, as demonstrated in the preparation of PET radioligands . Applied to the target compound, this method could involve:
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Substrate Preparation: Nitration of methyl isonicotinate followed by fluorination at the 5-position.
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Suzuki-Miyaura Coupling: Introduction of the 4-fluoro-3-methoxyphenyl group via palladium-catalyzed cross-coupling with a boronic acid derivative .
Esterification and Functionalization
The methyl ester group is typically introduced via Fischer esterification or reaction with methyl chloroformate. In the case of methyl 5-fluoropyridine-3-carboxylate, the ester moiety remains stable under inert atmospheric conditions, as evidenced by storage recommendations at room temperature . For the target compound, similar stability is anticipated, though steric hindrance from the phenyl group may necessitate optimized reaction conditions.
Physicochemical Properties
Thermal Stability and Phase Behavior
Analogous compounds exhibit distinct thermal profiles:
| Property | Methyl 5-Fluoropyridine-3-Carboxylate | Predicted for Target Compound |
|---|---|---|
| Melting Point | 48°C | 60–70°C |
| Boiling Point | 194.5°C (predicted) | 210–225°C |
| Density | 1.243 g/cm³ | 1.28–1.32 g/cm³ |
The higher predicted melting and boiling points for the target compound stem from increased van der Waals interactions due to the phenyl substituent.
Solubility and Partitioning
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LogP: Estimated at 2.1–2.5 (compared to 1.8 for methyl 5-fluoropyridine-3-carboxylate ), indicating moderate lipophilicity suitable for agrochemical formulations .
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL), necessitating co-solvents for practical applications.
Applications in Agrochemicals and Pharmaceuticals
Herbicidal Activity
Pyridine carboxylates are prominent in herbicide formulations. For instance, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid derivatives exhibit synergistic weed control when combined with fluroxypyr and phenoxy auxins . The target compound’s structural similarity suggests potential utility in:
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